N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide
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Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H23N5O and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.19026037 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in inhibiting various enzymes and modulating receptor functions. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₄O and a molecular weight of 306.36 g/mol. Its structure includes a naphthalene core, a carboxamide functional group, and a pyrimidine derivative with a dimethylamino substituent.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit protein kinase activity, which is crucial for cell signaling pathways involved in cancer proliferation and survival .
- Receptor Modulation : It interacts selectively with certain receptors, enhancing its therapeutic efficacy in various conditions .
Anticancer Activity
Research indicates that this compound may serve as a potential anticancer agent due to its ability to inhibit key signaling pathways. In vitro studies demonstrate that it significantly reduces cell proliferation in various cancer cell lines by inducing apoptosis .
Anti-inflammatory Properties
This compound has shown promising anti-inflammatory effects. It inhibits pro-inflammatory mediators such as IL-6 and TNF-α, which are critical in inflammatory responses .
Activity Type | IC50 Value | Reference |
---|---|---|
COX-2 Inhibition | 0.04 µM | |
IL-6 Inhibition | Not specified | |
TNF-α Inhibition | Not specified |
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. It demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
Comparative Studies
Comparative studies with structurally similar compounds have shown that modifications in the pyrimidine ring can significantly influence biological activity. For instance, altering the dimethylamino group enhances binding affinity to target proteins, thereby increasing potency .
Case Studies
- Cancer Cell Line Study : In a study involving breast cancer cell lines (4T1), this compound exhibited a notable reduction in cell viability compared to untreated controls.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation markers compared to standard anti-inflammatory drugs .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-16-14-22(29(2)3)28-24(25-16)27-21-12-10-20(11-13-21)26-23(30)19-9-8-17-6-4-5-7-18(17)15-19/h4-15H,1-3H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJTCTWSABBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.